molecular formula C11H12O3 B3110864 2-Allyl-3-hydroxy-4-methoxybenzaldehyde CAS No. 18075-41-7

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Cat. No. B3110864
CAS RN: 18075-41-7
M. Wt: 192.21 g/mol
InChI Key: JICUCNBJIIJEBA-UHFFFAOYSA-N
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Description

2-Allyl-3-hydroxy-4-methoxybenzaldehyde is a chemical compound . It is employed in the synthesis of Schiff base ligand . It is applied as a reactant in the synthesis of LPA1R antagonists used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts .


Synthesis Analysis

The synthesis of this compound involves several steps . It can be synthesized by condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound undergoes several chemical reactions . For instance, it undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its purity, molecular formula, molecular weight, physical state at 20°C, and melting point .

Scientific Research Applications

Bioactive Zinc(II) Detection

2-Allyl-3-hydroxy-4-methoxybenzaldehyde has been utilized in the creation of a novel chemosensor for detecting bioactive zinc(II) ions. This chemosensor, synthesized through Schiff base condensation, exhibits high selectivity and sensitivity for Zn2+ ions, making it valuable in biological and environmental monitoring. The compound has demonstrated effective bioimaging applications in cancer cells due to its negligible toxicity and ability to enhance fluorescence upon binding with zinc ions (Patil et al., 2018).

Green Chemistry Applications

The compound is also significant in green chemistry. It has been used in a microwave-assisted conversion process of essential oil allylbenzenes into corresponding aldehydes. This method highlights an environmentally friendly pathway, emphasizing solventless reactions and efficient conversion processes (Luu et al., 2009).

Safety and Hazards

2-Allyl-3-hydroxy-4-methoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye damage .

Future Directions

The future directions of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde research could involve its use in the synthesis of new compounds and its potential applications in various fields .

properties

IUPAC Name

3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICUCNBJIIJEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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